3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Description
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a sulfanylidene moiety contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C12H7ClN2OS2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)9-5-6-18-10(9)14-12(15)17/h1-6H,(H,14,17) |
InChI Key |
DUMHWRXFVYNRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(NC2=S)SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of 4-chlorobenzaldehyde, thiourea, and a suitable thieno precursor in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential and used in the development of various pharmaceuticals.
Thieno[3,2-d]pyrimidine: Shares the thieno-pyrimidine core and exhibits similar chemical reactivity and biological properties.
Uniqueness
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the chlorophenyl and sulfanylidene groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
